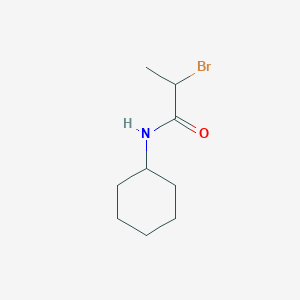

2-bromo-N-cyclohexylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-N-cyclohexylpropanamide is an organic compound with the molecular formula C9H16BrNO. It is characterized by the presence of a bromine atom attached to the second carbon of a propanamide chain, with a cyclohexyl group attached to the nitrogen atom. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Bromination of N-cyclohexylpropanamide: : One common method to synthesize 2-bromo-N-cyclohexylpropanamide involves the bromination of N-cyclohexylpropanamide. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

-

Amidation Reaction: : Another synthetic route involves the amidation of 2-bromopropanoic acid with cyclohexylamine. This reaction is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

-

Substitution Reactions: : 2-Bromo-N-cyclohexylpropanamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions.

-

Reduction Reactions: : The compound can be reduced to N-cyclohexylpropanamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Oxidation Reactions: : Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

Substitution: N-cyclohexylpropanamide derivatives.

Reduction: N-cyclohexylpropanamide.

Oxidation: Cyclohexylpropanoic acid or cyclohexylpropanone.

Applications De Recherche Scientifique

2-Bromo-N-cyclohexylpropanamide has several applications in scientific research:

-

Medicinal Chemistry: : It is used as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

-

Organic Synthesis: : The compound serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the formation of carbon-carbon and carbon-heteroatom bonds.

-

Material Science: : It can be used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.

-

Biological Studies: : Researchers use it to study the effects of brominated compounds on biological systems, including enzyme inhibition and receptor binding.

Mécanisme D'action

The mechanism by which 2-bromo-N-cyclohexylpropanamide exerts its effects depends on its application:

-

In Medicinal Chemistry: : The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance binding affinity through halogen bonding or hydrophobic interactions.

-

In Organic Reactions: : The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In reduction reactions, the amide group is reduced to an amine, altering the compound’s reactivity and properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-N-methylpropanamide: Similar structure but with a methyl group instead of a cyclohexyl group.

2-Bromo-N-phenylpropanamide: Contains a phenyl group instead of a cyclohexyl group.

2-Chloro-N-cyclohexylpropanamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-N-cyclohexylpropanamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.

Activité Biologique

2-Bromo-N-cyclohexylpropanamide is a brominated organic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure contributes to its biological activity, making it a subject of research for potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₆BrNO

- Molecular Weight : 218.14 g/mol

- CAS Number : 16481436

The presence of the bromine atom and the cyclohexyl group in its structure influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research on this compound has indicated several biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can disrupt metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, although detailed investigations are required to confirm this.

- Cytotoxicity : Initial findings indicate potential cytotoxic effects against various cancer cell lines.

The mechanism of action for this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site, thus preventing substrate access and leading to altered cellular processes.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated varying levels of inhibition, with an IC50 value indicating effective concentrations required for significant cell death.

- Table 1 summarizes the IC50 values against different cell lines:

Cell Line IC50 (µM) HeLa 12.5 MCF-7 15.0 A-549 10.0 -

Antimicrobial Activity

- In vitro tests showed that this compound exhibited antimicrobial effects against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Pharmacological Studies

Pharmacological studies have indicated that the compound may interact with various biological pathways:

- Inflammatory Response : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Cell Viability Assays : Utilizing MTT assays, researchers assessed the viability of treated cells compared to controls, confirming the compound's cytotoxic effects.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-N-chloroacetamide | Bromine and chloroacetamide group | Antimicrobial |

| N-Cyclohexylpropanamide | Cyclohexyl group | Enzyme inhibition |

| 2-Bromo-N-cyclopropylpropanamide | Cyclopropyl group | Cytotoxicity |

Propriétés

IUPAC Name |

2-bromo-N-cyclohexylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYATVAAOOEQOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586149 |

Source

|

| Record name | 2-Bromo-N-cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94318-82-8 |

Source

|

| Record name | 2-Bromo-N-cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.